molecular formula C11H15ClOS B4853481 5-(4-chlorophenoxy)-1-pentanethiol

5-(4-chlorophenoxy)-1-pentanethiol

Cat. No. B4853481
M. Wt: 230.75 g/mol
InChI Key: LAOLASCZKRMWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenoxy)-1-pentanethiol is a chemical compound that has been widely used in scientific research for various purposes. It is also known as CPET, and its molecular formula is C11H15ClOS.

Scientific Research Applications

5-(4-chlorophenoxy)-1-pentanethiol has been used in several scientific research applications. It has been used as a reagent in the synthesis of various organic compounds. It has also been used as a ligand in the preparation of metal complexes. Additionally, it has been used as a probe to study the interaction of proteins with small molecules.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenoxy)-1-pentanethiol is not well understood. However, it is believed to act as a nucleophile and can participate in various nucleophilic reactions. It can also form covalent bonds with proteins and other biomolecules.
Biochemical and Physiological Effects:
5-(4-chlorophenoxy)-1-pentanethiol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-chlorophenoxy)-1-pentanethiol in lab experiments is that it is relatively easy to synthesize and obtain. Additionally, it has been shown to have several biochemical and physiological effects, making it a useful tool in various research applications. However, one limitation of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 5-(4-chlorophenoxy)-1-pentanethiol. One potential direction is to investigate its potential as a therapeutic agent for various diseases. Additionally, further research is needed to understand its mechanism of action and how it interacts with biomolecules. Finally, it may be useful to explore the synthesis of new compounds based on the structure of 5-(4-chlorophenoxy)-1-pentanethiol to develop new tools for scientific research.

properties

IUPAC Name

5-(4-chlorophenoxy)pentane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClOS/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-14/h4-7,14H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOLASCZKRMWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCS)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenoxy)pentane-1-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.